
(R)(+)-7-methyl-2-phenylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)(+)-7-metil-2-fenilcromano-4-ona es un compuesto quiral que pertenece a la familia de las cromanonas. Las cromanonas son compuestos heterocíclicos que sirven como andamios importantes en química medicinal debido a sus diversas actividades biológicas . La estructura de (R)(+)-7-metil-2-fenilcromano-4-ona consiste en un anillo de benceno fusionado con un anillo de dihidropirano, con un grupo metil en la posición 7 y un grupo fenil en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)(+)-7-metil-2-fenilcromano-4-ona generalmente implica la ciclización de precursores apropiados en condiciones ácidas o básicas. Un método común es la acilación de Friedel-Crafts de 2-fenil-1,3-dioxano seguida de ciclización para formar la estructura de cromanona. Las condiciones de reacción a menudo implican el uso de ácidos de Lewis como cloruro de aluminio (AlCl3) o trifluoruro de boro (BF3) como catalizadores .
Métodos de Producción Industrial
La producción industrial de (R)(+)-7-metil-2-fenilcromano-4-ona puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de los parámetros de reacción, incluida la temperatura, la presión y la concentración del catalizador, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)(+)-7-metil-2-fenilcromano-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la cromanona en cromanol u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden introducir diferentes grupos funcionales en posiciones específicas del anillo de cromanona.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) o nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes u otros derivados reducidos.
Aplicaciones Científicas De Investigación
(R)(+)-7-metil-2-fenilcromano-4-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en estudios de inhibición enzimática y unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de (R)(+)-7-metil-2-fenilcromano-4-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o unirse a receptores, modulando su actividad. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y las características estructurales del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Cromano-4-ona: Carece de los grupos metil y fenil, pero comparte la estructura básica de la cromanona.
Croman-4-ona: Contiene un doble enlace entre C-2 y C-3, lo que lleva a diferentes actividades biológicas.
Flavanona: Estructura similar pero con un patrón de sustitución diferente en el anillo de benceno.
Singularidad
(R)(+)-7-metil-2-fenilcromano-4-ona es único debido a su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas. Su naturaleza quiral también se suma a su singularidad, ya que el enantiómero (R) puede exhibir diferentes propiedades en comparación con el enantiómero (S) .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2R)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1 |
Clave InChI |
FNOKOVWLKVWYRY-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


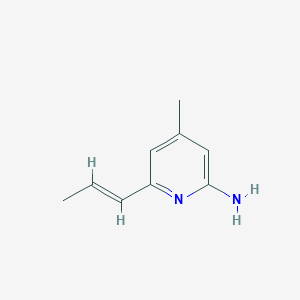

![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)

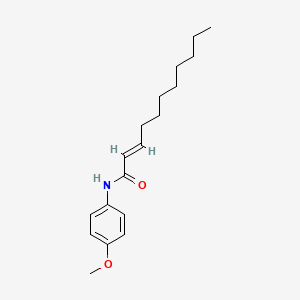
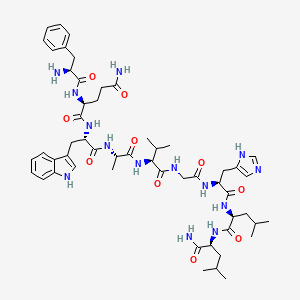
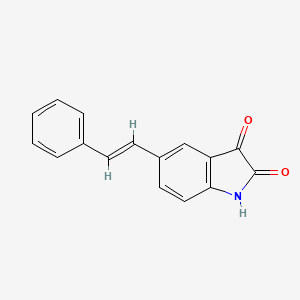

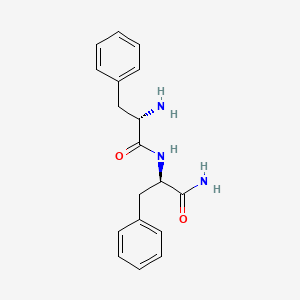
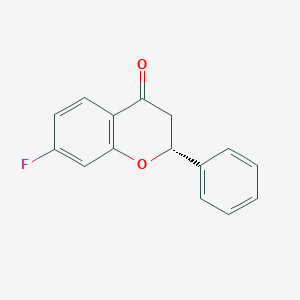
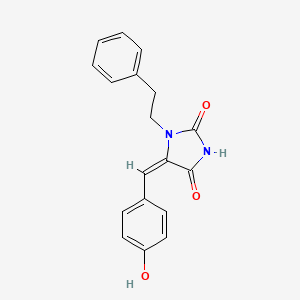
![(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine](/img/structure/B10838495.png)

![(E,E)-8-[4-(3-Chlorophenyl)butadien-1-yl]caffeine](/img/structure/B10838507.png)
